1-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with 3-methylphenylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxamide group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of 1-methyl-N-(3-methylphenyl)-4-amino-1H-pyrazole-5-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: Potential use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme or receptor, thereby inhibiting its activity or modulating its function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-methyl-N-(3-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:
1-methyl-N-(3-methylphenyl)-4-amino-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
1-methyl-N-(3-methylphenyl)-4-chloro-1H-pyrazole-5-carboxamide: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C12H12N4O3 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-8-4-3-5-9(6-8)14-12(17)11-10(16(18)19)7-13-15(11)2/h3-7H,1-2H3,(H,14,17) |
InChI Key |
CMYXOHQJLIMWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] |
solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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